3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide

Medicinal Chemistry Drug Discovery SAR Studies

3-(Benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide (CAS 1421506-20-8) is a synthetic isoxazole-5-carboxamide derivative characterized by a 3-benzyloxy substituent and a tertiary N-methyl-N-phenyl carboxamide group. Its molecular formula is C18H16N2O3 with a molecular weight of 308.34 g/mol.

Molecular Formula C18H16N2O3
Molecular Weight 308.337
CAS No. 1421506-20-8
Cat. No. B2735086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide
CAS1421506-20-8
Molecular FormulaC18H16N2O3
Molecular Weight308.337
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C(=O)C2=CC(=NO2)OCC3=CC=CC=C3
InChIInChI=1S/C18H16N2O3/c1-20(15-10-6-3-7-11-15)18(21)16-12-17(19-23-16)22-13-14-8-4-2-5-9-14/h2-12H,13H2,1H3
InChIKeyPHVSWOGZFQRBGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide (CAS 1421506-20-8): Structural and Procurement Baseline


3-(Benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide (CAS 1421506-20-8) is a synthetic isoxazole-5-carboxamide derivative characterized by a 3-benzyloxy substituent and a tertiary N-methyl-N-phenyl carboxamide group . Its molecular formula is C18H16N2O3 with a molecular weight of 308.34 g/mol . It is primarily offered as a specialized research chemical and building block for organic synthesis and medicinal chemistry applications. Isoxazole derivatives are a class of five-membered heterocycles known for their broad potential in drug development, but the specific substitution pattern of this compound positions it as a structurally distinct, non-interchangeable intermediate.

Why Generic Substitution Fails: The Irreplaceable N-Methyl-N-Phenyl and 3-Benzyloxy Pattern in CAS 1421506-20-8


Common commercially available analogs, such as 3-(benzyloxy)isoxazole-5-carboxamide (CAS 1086390-97-7) or N-methyl-5-phenylisoxazole-3-carboxamide (CAS 144537-05-3) , lack the dual functionalization found in the target compound. The presence of a tertiary amide (N-methyl-N-phenyl) and a benzyloxy group on the isoxazole core is a rare structural combination that impacts lipophilicity, hydrogen-bonding capacity, and steric profile. Substituting these analogs for the target compound in a synthesis or assay would introduce a different pharmacophore, disrupting established structure-activity relationships (SAR) and experimental reproducibility. The following evidence sections detail the quantifiable structural and parametric differences that make generic substitution a high-risk procurement decision.

Quantitative Procurement Evidence: How 3-(Benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide Differs from Closest Analogs


Molecular Weight and Lipophilicity (cLogP) Differentiation Against Common Isoxazole Building Blocks

The target compound (MW 308.34) is significantly heavier and more lipophilic than the widely used isoxazole building block N-methyl-5-phenylisoxazole-3-carboxamide (CAS 144537-05-3, MW 202.21) . This increase in molecular weight and predicted logP, driven by the benzyloxy group, alters the physicochemical profile required for lead optimization, making the target compound a distinct entity for projects requiring higher lipophilicity . Direct bioactivity data comparing these two compounds is not available in the public domain.

Medicinal Chemistry Drug Discovery SAR Studies

Hydrogen-Bond Profile: Tertiary Amide Eliminates Donor, a Critical Distinction for Target Engagement

The target compound possesses a tertiary amide (N-methyl-N-phenyl), which renders it incapable of acting as a hydrogen-bond donor (HBD count = 0). In contrast, the primary amide analog 3-(benzyloxy)isoxazole-5-carboxamide (CAS 1086390-97-7) has two hydrogen-bond donors . This fundamental shift in hydrogen-bonding capacity (0 HBD vs. 2 HBD) dictates vastly different intermolecular interactions and target binding modes, a critical parameter in lead optimization and probe development . No direct comparative assay data for these two analogs is publicly available.

Medicinal Chemistry Pharmacophore Modeling Binding Kinetics

Topological Polar Surface Area (TPSA) as a Predictor of Bioavailability Differentiation

The target compound has a calculated TPSA of 57.5 Ų, typical of a moderately lipophilic small molecule. This value is lower than the TPSA of the primary amide analog 3-(benzyloxy)isoxazole-5-carboxamide (TPSA = 74.3 Ų) [REFS-1, REFS-2]. The lower TPSA indicates a potentially better crossing of biological membranes. While no comparative in vivo or in vitro permeability data exists for these exact analogs, the 16.8 Ų difference is a relevant differentiator for CROs and pharma companies when selecting compounds for cell-based assays . High-strength comparative biological data is lacking for this specific pair.

ADME Screening Drug Design Orally Bioavailable Compounds

Structural Uniqueness and Absence of Direct Bioactivity Data in Reputable Public Databases

A comprehensive search of ChEMBL, PubChem BioAssay, and primary literature (as of May 2026) reveals no quantitative bioactivity data (e.g., IC50, Ki, % inhibition) for 3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide (CAS 1421506-20-8) [REFS-1, REFS-2]. This is in stark contrast to structurally simpler isoxazole-carboxamide derivatives, such as those in the MYM series (e.g., MYM4, with reported COX-2 IC50 values of 0.24-1.30 μM) [3]. The target compound's absence from these public databases necessitates procurement directly from trusted chemical suppliers for use as an internal standard or custom synthetic intermediate, where its structural identity is the primary selection criterion.

Chemical Biology Procurement Risk Assessment Database Scarcity

Precision Applications for 3-(Benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide (CAS 1421506-20-8)


Synthetic Intermediate for Complex Medicinal Chemistry Libraries

In the construction of focused compound libraries for lead identification, the target compound serves as a key intermediate for introducing a lipophilic, tertiary amide pharmacophore with a 3-benzyloxy isoxazole core. As demonstrated in Evidence Item 1, its molecular weight and predicted logP differentiate it from simpler building blocks, allowing medicinal chemists to explore a specific region of chemical space that is inaccessible using N-methyl-5-phenylisoxazole-3-carboxamide . The compound's structure enables subsequent derivatization at the benzyloxy group, facilitating the exploration of structure-activity relationships (SAR) around a tertiary amide anchor.

Custom Internal Standard for High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

Given the absence of publicly available bioactivity data (as established in Evidence Item 4), a high-purity procurement of this exact compound is critical for use as a custom internal standard in HPLC or LC-MS analytical methods . Its unique retention time, dictated by its specific lipophilicity and H-bond profile (Evidence Items 1 & 2), makes it a suitable non-interfering standard when profiling mixtures containing related but less lipophilic isoxazole derivatives. Its tertiary amide structure ensures it will not exhibit the H-bond donor properties that could complicate chromatographic separation [1].

Chemical Probe for Protein-Ligand Interaction Assays Requiring a Tertiary Amide Motif

For biochemical or biophysical assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) aimed at studying protein targets with a preference for tertiary amide interactions, the target compound provides a structurally defined probe. The lack of a hydrogen-bond donor (HBD count = 0), as quantified in Evidence Item 2, is a critical selection criterion. In contrast, the primary amide analog 3-(benzyloxy)isoxazole-5-carboxamide would introduce an unwanted and confounding H-bond donor into the assay . This makes the target compound the only viable choice for experiments designed to isolate and measure tertiary amide binding energetics.

Structure-Permeability Relationship Studies in Epithelial Cell Models

The target compound's lower calculated Topological Polar Surface Area (TPSA = 57.5 Ų) compared to its primary amide analog (TPSA = 74.3 Ų), as documented in Evidence Item 3, positions it as a distinct candidate for studying passive membrane permeability in cell-based assays like Caco-2 or MDCK monolayers . Researchers investigating the impact of amide substitution (tertiary vs. primary) on transcellular transport would require this specific compound as a test article, making generic procurement of a simpler isoxazole building block an invalid experimental substitute [1].

Quote Request

Request a Quote for 3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.